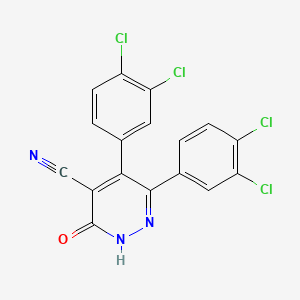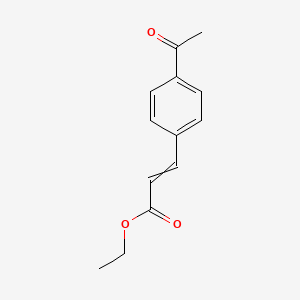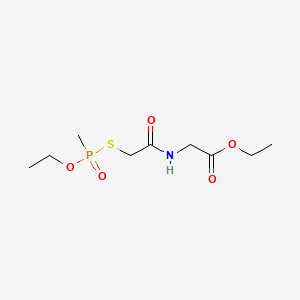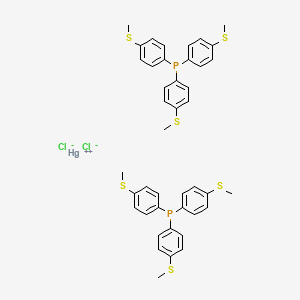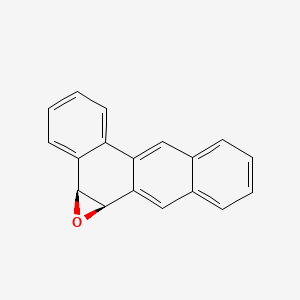
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-: is a complex organic compound with a unique structure that includes an oxirene ring fused to an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the desired stereochemistry and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Anthracene: A simpler aromatic compound that forms the basis for more complex derivatives.
Epoxides: Compounds containing an oxirane ring, similar to the oxirene ring in Benz(3,4)anthra(1,2-b)oxirene.
Uniqueness
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- is unique due to its specific stereochemistry and the presence of both an oxirene ring and an anthracene moiety
Properties
CAS No. |
74444-64-7 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2R,4S)-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H/t17-,18+/m0/s1 |
InChI Key |
APIRAYPNDXRJBP-ZWKOTPCHSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C4=CC=CC=C4[C@H]5[C@@H](C3=CC2=C1)O5 |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
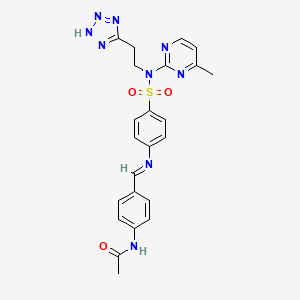
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)

![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
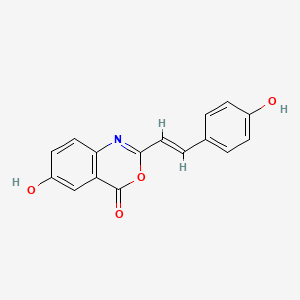
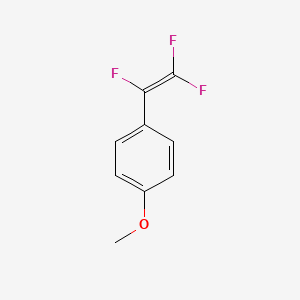
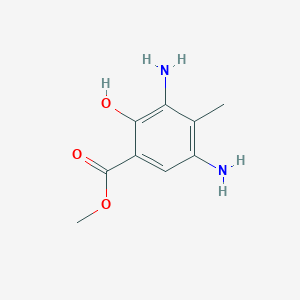
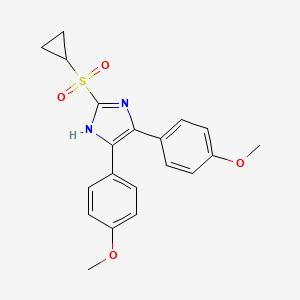
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
